1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine
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Overview
Description
1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is an organic compound with the empirical formula C12H16O2N4 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a hydrazono group attached to a 3-nitrophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-methylpiperidine with 3-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazono linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazono group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 3-aminophenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The piperidine ring provides structural stability and facilitates the compound’s interaction with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-phenylhydrazono)piperidine
- 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
- 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Uniqueness
1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15-7-5-10(6-8-15)13-14-11-3-2-4-12(9-11)16(17)18/h2-4,9,14H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEJFXFMJCMLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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